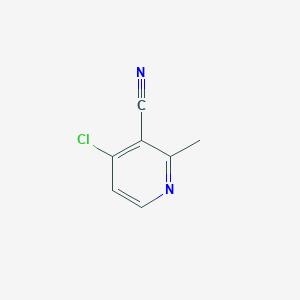
3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide is an organic compound that features a thiophene ring substituted with a methyl group and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides.
Formation of the Thiazole Ring: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation Reaction: The final step involves the amidation of the thiophene and thiazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiazole rings.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles like amines and alcohols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and substituted amides.
Applications De Recherche Scientifique
3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)phenol
- 4-(5-methylthiophen-2-yl)-1,3-thiazol-2-ylmethanamine
Uniqueness
3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-8-2-3-9(16-8)4-5-10(14)13-11-12-6-7-15-11/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUFMPPDJSEITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)

![6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2699896.png)
![methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B2699897.png)

![5,6-Dichloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2699900.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2699901.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)
![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2699907.png)
![1-[(5,6-Dichloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2699908.png)
